![molecular formula C12H24N2O2 B114114 (S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate CAS No. 1217725-39-7](/img/structure/B114114.png)
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine is a six-membered heterocyclic compound that includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson and again, independently, in 1852 by the French chemist Auguste Cahours, who named it . Both of them obtained piperidine by reacting piperine with nitric acid .Molecular Structure Analysis
Piperidine is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It is a colorless liquid with an odor described as objectionable, typical of amines .Chemical Reactions Analysis
Piperidine can be reduced to its derivatives via a modified Birch reduction using sodium in ethanol . One-pot synthesis of “1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine” derivatives was developed via three steps: (1) the formation of a domino imine, (2) intramolecular annulation, and then (3) “Ugi-azide reaction” .Physical And Chemical Properties Analysis
Piperidine is a colorless liquid that is highly soluble in water and other polar solvents . It has a molecular weight of 85.150 g·mol−1, a density of 0.862 g/mL, a melting point of −7 °C, and a boiling point of 106 °C .Scientific Research Applications
Synthesis of Pyrrolopyrazine Derivatives
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate: is used in the synthesis of pyrrolopyrazine derivatives, which are nitrogen-containing heterocycles employed in pharmaceuticals, organic materials, and bioactive molecules . These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Development of Imidazole Containing Compounds
The compound serves as a precursor in the development of imidazole-containing compounds. Imidazoles are critical in drug production due to their broad range of chemical and biological properties. They show various biological activities such as antibacterial, antitumor, antidiabetic, anti-allergic, and antiviral activities .
Safety and Hazards
Future Directions
Piperidine and its derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine ring was essential for chiral optimization .
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Result of Action
Compounds with the piperidine scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
properties
IUPAC Name |
tert-butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLAYRXNMUUXJS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363815 |
Source
|
Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate | |
CAS RN |
1217725-39-7 |
Source
|
Record name | tert-Butyl (3S)-3-(2-aminoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.